1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate
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Overview
Description
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both an indole and a p-tolyl group Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(1H-indol-3-yl)propanoic acid with 1-oxo-1-(p-tolyl)propan-2-ol under acidic conditions. The reaction is usually catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-7-9-16(10-8-14)21(24)15(2)25-20(23)12-11-17-13-22-19-6-4-3-5-18(17)19/h3-10,13,15,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMVDSAIVVMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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